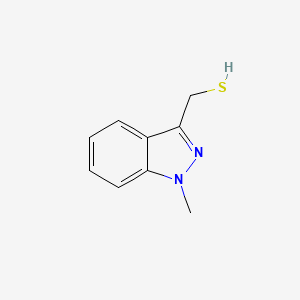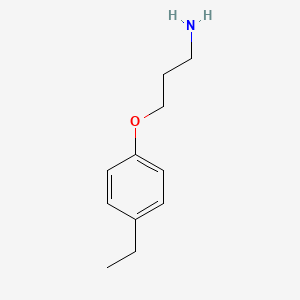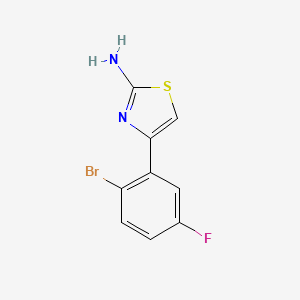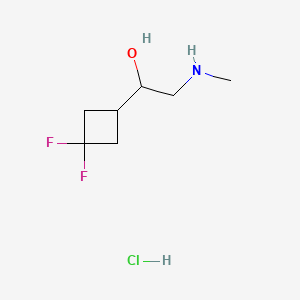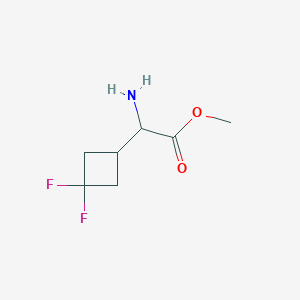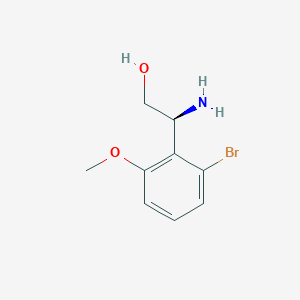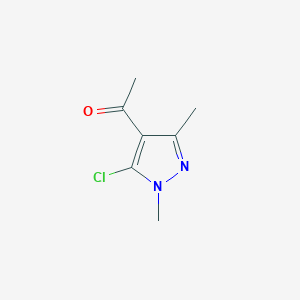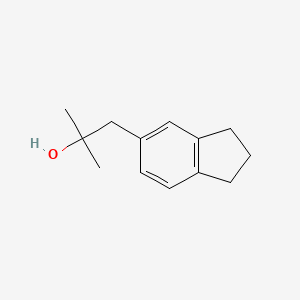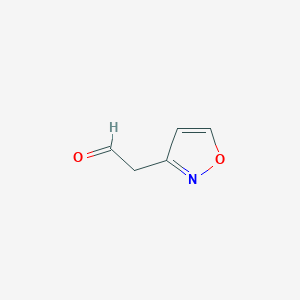
2-(Isoxazol-3-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isoxazol-3-yl)acetaldehyde is a compound that belongs to the family of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
準備方法
The synthesis of 2-(Isoxazol-3-yl)acetaldehyde can be achieved through various synthetic routes. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine in a catalyst-free and microwave-assisted one-pot method . Another approach includes the use of Cu(I) or Ru(II) as catalysts for the (3 + 2) cycloaddition reaction . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity.
化学反応の分析
2-(Isoxazol-3-yl)acetaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
2-(Isoxazol-3-yl)acetaldehyde has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s versatility makes it valuable in various fields of research and industry.
作用機序
The mechanism of action of 2-(Isoxazol-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, some isoxazole derivatives act as inhibitors of enzymes involved in inflammation and cancer . The exact mechanism of action can vary depending on the specific derivative and its target.
類似化合物との比較
2-(Isoxazol-3-yl)acetaldehyde can be compared with other similar compounds, such as thiadiazole, oxadiazole, and isothiazole derivatives. These compounds share a similar five-membered heterocyclic structure but differ in the heteroatoms present. Isoxazole derivatives are unique due to their wide range of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring can impart different activities, making them versatile and valuable in drug discovery .
特性
分子式 |
C5H5NO2 |
|---|---|
分子量 |
111.10 g/mol |
IUPAC名 |
2-(1,2-oxazol-3-yl)acetaldehyde |
InChI |
InChI=1S/C5H5NO2/c7-3-1-5-2-4-8-6-5/h2-4H,1H2 |
InChIキー |
DBKBDWSMTFTWBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CON=C1CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


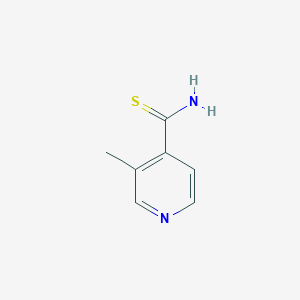

![5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13604110.png)
